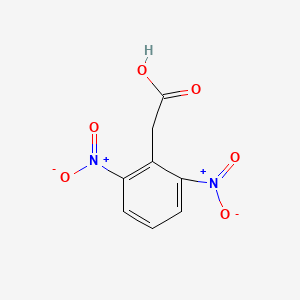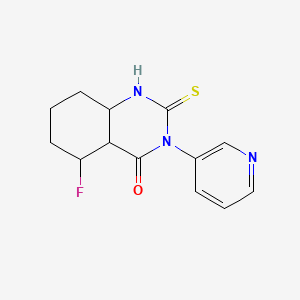
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, also known as FPQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule belongs to the quinazoline family and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will explore the scientific research applications of FPQ and list future directions for further research.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with various cellular targets. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to bind to the ATP-binding site of topoisomerase II, thereby inhibiting its activity. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell proliferation and survival. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in epigenetic regulation. This inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments is its potency. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to exhibit potent anti-cancer activity at low concentrations. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be relatively stable in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments is its low solubility in water. This can make it difficult to administer 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one to cells in vitro.
Future Directions
There are several future directions for further research on 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. One area of research is in the development of more potent analogs of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. Additionally, further studies are needed to elucidate the mechanism of action of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in cancer cells. It would also be interesting to explore the potential use of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in combination with other anti-cancer agents. Finally, further studies are needed to determine the toxicity and pharmacokinetics of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in vivo.
Synthesis Methods
The synthesis of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves the reaction of 3-amino-pyridine-2-thiol with 5-fluoroisatoic anhydride in the presence of a base. The resulting product is then subjected to cyclization with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a catalyst. The final product is obtained after purification using column chromatography. This method has been reported to yield 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with a purity of over 95%.
Scientific Research Applications
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
properties
IUPAC Name |
5-fluoro-3-pyridin-3-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h2-3,6-7,9-11H,1,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHGPGYWOKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)F)C(=O)N(C(=S)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

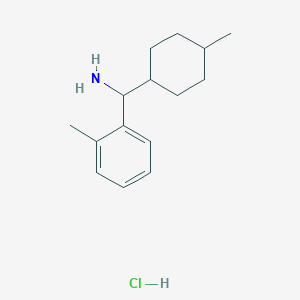

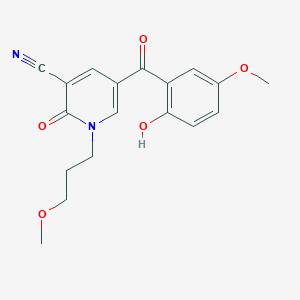

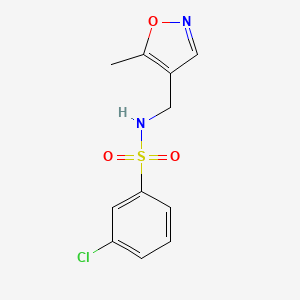

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)
![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)
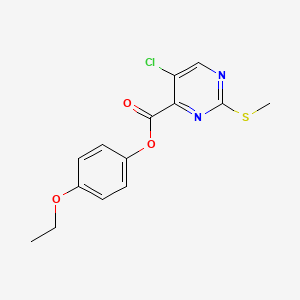
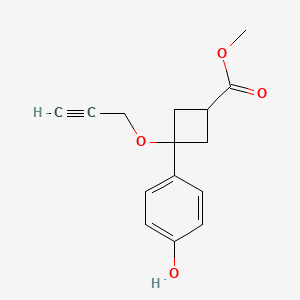
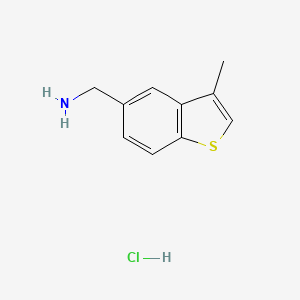
![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)
